molecular formula C7H13N5 B1442011 2-hydrazinyl-N,N,6-trimethylpyrimidin-4-amine CAS No. 63206-75-7

2-hydrazinyl-N,N,6-trimethylpyrimidin-4-amine

Cat. No. B1442011
CAS RN: 63206-75-7
M. Wt: 167.21 g/mol
InChI Key: QKMHJTMBCNUSHA-UHFFFAOYSA-N
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Description

2-hydrazinyl-N,N,6-trimethylpyrimidin-4-amine, also known as HTMP, is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent.

Scientific Research Applications

Hydrazinolysis and Compound Synthesis

  • Hydrazinolysis of Heterocyclic Compounds : Research conducted by Dickinson, Jacobsen, and Gillis (1975) on the hydrazinolysis of heterocyclic compounds, such as 1,4,6-trimethylpyrimidine-2(1H)-thione, reveals pathways leading to the synthesis of complex molecules like 4-amino-5-hydrazino-1,2,4-triazole-3-thiol and others. This study highlights the chemical behavior of hydrazine derivatives in reaction mechanisms and compound synthesis (Dickinson, Jacobsen, & Gillis, 1975).

  • Synthesis of Furo[3,4-c]pyridines : The work by Arustamova and Piven (2013) explores the synthesis of 4-N-substituted 1H-furo[3,4-c]pyridin-3-ones from 2-hydrazino derivatives, showing the versatility of these compounds in creating heterocyclic structures. This research opens up possibilities for developing novel compounds with potential applications in various fields of chemistry (Arustamova & Piven, 2013).

Mechanistic Insights and Novel Reactions

  • Transformation of Pyrimidines : Research by Cocco, Congiu, and Onnis (2000) on the transformation of 6-methylthiopyrimidines into new pyrimidine derivatives and fused azolopyrimidines demonstrates the utility of hydrazinyl derivatives in heterocyclic chemistry. This study provides valuable mechanistic insights into the reactions of pyrimidines with hydrazine hydrate, highlighting the potential for synthesizing novel heterocyclic compounds (Cocco, Congiu, & Onnis, 2000).

  • Antioxidant Agents Synthesis : The work by El‐Badawy, Elgubbi, and El‐Helw (2021) on the synthesis of novel pyrimidine, triazole, triazepine, thiadiazolopyrimidine, and acylthiourea derivatives from 2-cyano-3-pyrazolylpropenoyl isothiocyanate derivative highlights the role of 2-hydrazino derivatives in creating compounds with antioxidant properties. This research contributes to the development of new antioxidant agents with potential health benefits (El‐Badawy, Elgubbi, & El‐Helw, 2021).

properties

IUPAC Name

2-hydrazinyl-N,N,6-trimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5/c1-5-4-6(12(2)3)10-7(9-5)11-8/h4H,8H2,1-3H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMHJTMBCNUSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717328
Record name 2-Hydrazinyl-N,N,6-trimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydrazinyl-N,N,6-trimethylpyrimidin-4-amine

CAS RN

63206-75-7
Record name 2-Hydrazinyl-N,N,6-trimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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